molecular formula C12H8Cl2N2 B072757 4,4'-Dichloroazobenzene CAS No. 1602-00-2

4,4'-Dichloroazobenzene

Cat. No. B072757
CAS RN: 1602-00-2
M. Wt: 251.11 g/mol
InChI Key: XHQLXCFUPJSGOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azobenzene derivatives, such as 4,4'-diethynylazobenzene, involves coupling reactions starting from aniline, demonstrating a method that could be adapted for the synthesis of 4,4'-Dichloroazobenzene. The process achieves high yields and showcases the characteristic absorption peaks of azobenzene derivatives, suggesting a general approach for azobenzene synthesis (Shang, 2010).

Molecular Structure Analysis

Research on molecular structures, including those of azobenzene derivatives, often employs techniques such as X-ray diffraction to determine the precise arrangement of atoms within a molecule. For example, the structure of 3,4-Di-t-butylbenzoic acid was elucidated through X-ray diffraction, indicating how similar analytical methods could be applied to 4,4'-Dichloroazobenzene for detailed molecular structure analysis (Hambley et al., 1990).

Chemical Reactions and Properties

Carbenes derived from diazo compounds like diazoimidazolecarboxylates show reactivity towards nucleophiles and aromatic compounds, leading to a variety of chemical transformations. Such studies provide insight into the chemical behavior and potential reactions of 4,4'-Dichloroazobenzene, given its structural similarities to these compounds (Smith et al., 2009).

Physical Properties Analysis

The physical properties of azobenzene derivatives, including their crystalline structure and phase behavior, have been extensively studied. For instance, the study of (Solid + liquid) equilibria in various solvents provides insights into the solubility and phase behavior of similar compounds, which can be applied to understand the physical properties of 4,4'-Dichloroazobenzene (Domańska & Letcher, 2000).

Chemical Properties Analysis

The chemical properties of 4,4'-Dichloroazobenzene can be inferred from studies on similar compounds, such as the synthesis and reactivity of dichloro derivatives. These studies shed light on the reactivity, stability, and potential applications of dichloroazobenzenes in various chemical reactions (Guo-xi, 2004).

Scientific Research Applications

  • Chemical Sensing

    • Application : Azobenzenes are used in chemical sensing due to their unique light-induced isomerization . The geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .
    • Method : The method involves using the light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer .
    • Results : This application has facilitated the development of chemical sensors .
  • Photonics and Robotics

    • Application : Azobenzenes are used in photonics and robotics . Their photochemical properties make them versatile photoswitchable molecules .
    • Method : The method involves leveraging the photochemical properties of azobenzenes .
    • Results : This application has led to promising technological innovations in photonics and robotics .
  • Organic Transistors

    • Application : Azobenzenes are used in the development of photoswitchable organic transistors .
    • Method : The method involves ingenious molecular designs that have enabled versatile control of azobenzene photochemical properties .
    • Results : This application has facilitated the development of photoswitchable organic transistors .
  • Cell Signaling

    • Application : Azobenzenes are used in biology for vision restoration and photactivation of neural signaling .
    • Method : The method involves using the power of azobenzenes in biology .
    • Results : This application has exemplified the power of azobenzenes in biology .
  • Microfabrication

    • Application : Azobenzenes are used in microfabrication due to their unique light-induced isomerization . The geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .
    • Method : The method involves using the light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer .
    • Results : This application has facilitated the development of microfabrication techniques .
  • Actuators

    • Application : Azobenzenes are used in the development of actuators . Their photochemical properties make them versatile photoswitchable molecules .
    • Method : The method involves leveraging the photochemical properties of azobenzenes .
    • Results : This application has led to promising technological innovations in the field of robotics .
  • Light-Responsive “Smart” Materials

    • Application : Azobenzenes are used in the development of light-responsive “smart” materials . The unique light-induced isomerization of azobenzenes makes them of great interest for diverse fields of applications .
    • Method : The method involves using the light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer .
    • Results : This application has facilitated the development of light-responsive “smart” materials .
  • Artificial Muscles

    • Application : Azobenzenes are used in the development of artificial muscles . Their photochemical properties make them versatile photoswitchable molecules .
    • Method : The method involves leveraging the photochemical properties of azobenzenes .
    • Results : This application has led to promising technological innovations in the field of biomechanics .

Safety And Hazards

4,4’-Dichloroazobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible dust and can cause serious eye damage/eye irritation. It is also classified as a Category 1B carcinogen . Fine dust dispersed in air may ignite, and thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Azobenzenes, including 4,4’-Dichloroazobenzene, are expected to play a central role in the development of promising technological innovations in the near future. These include chemical sensing, organic transistors, and cell signaling . The power of azobenzenes in biology is exemplified by vision restoration and photactivation of neural signaling .

properties

IUPAC Name

bis(4-chlorophenyl)diazene
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InChI

InChI=1S/C12H8Cl2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
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InChI Key

XHQLXCFUPJSGOE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8Cl2N2
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DSSTOX Substance ID

DTXSID701305943
Record name 1,2-Bis(4-chlorophenyl)diazene
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Molecular Weight

251.11 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 4,4'-Dichloroazobenzene
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Vapor Pressure

0.0000657 [mmHg]
Record name 4,4'-Dichloroazobenzene
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Product Name

4,4'-Dichloroazobenzene

CAS RN

1602-00-2
Record name 1,2-Bis(4-chlorophenyl)diazene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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